N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with methoxy (4-position) and piperidinyl (6-position) groups. A methylene bridge connects the triazine to a methanesulfonamide moiety, which is further linked to a 4-(trifluoromethyl)phenyl group. This structure confers unique physicochemical properties, including high lipophilicity due to the trifluoromethyl (CF₃) group and steric bulk from the piperidinyl substituent.
Propriétés
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O3S/c1-29-17-24-15(23-16(25-17)26-9-3-2-4-10-26)11-22-30(27,28)12-13-5-7-14(8-6-13)18(19,20)21/h5-8,22H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWOJVRUEUDELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : CHFNOS
- Molecular Weight : 447.43 g/mol
Structural Characteristics
The structure features a triazine ring with a piperidine substituent, a methanesulfonamide group, and a trifluoromethyl phenyl moiety. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl enhances their antibacterial potency, with minimum inhibitory concentration (MIC) values reported as low as 10 μg/mL for certain derivatives .
Anticancer Properties
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been explored for its anticancer potential. In vitro studies demonstrated that similar triazine-based compounds inhibited proliferation in various tumor cell lines. For example, compounds from the same family showed promising results in rat xenograft models . The mechanism of action is believed to involve the inhibition of key cellular pathways necessary for tumor growth.
Case Studies
- Antimicrobial Efficacy : A study tested several sulfonamide derivatives against E. coli and Bacillus subtilis, revealing that modifications in the sulfonamide group significantly impacted their antimicrobial activity. The introduction of trifluoromethyl groups was associated with increased efficacy .
- Anticancer Activity : In a comparative study involving triazine derivatives, N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide exhibited superior inhibition of cancer cell proliferation compared to standard chemotherapeutics .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and tumor growth.
- Disruption of Cell Membrane Integrity : Antimicrobial action may also involve disrupting bacterial cell membranes, leading to cell lysis.
Data Table: Biological Activity Overview
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s triazine core and sulfonamide functionality align it with sulfonylurea herbicides (e.g., metsulfuron-methyl, triflusulfuron-methyl) and other triazine-based sulfonamides. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Methoxy groups at the 4-position are conserved in metsulfuron-methyl and the compound, suggesting a role in stabilizing hydrogen bonding with ALS .
Sulfonamide vs. Sulfonylurea :
- Unlike sulfonylureas (e.g., metsulfuron-methyl), which feature a urea bridge, the target’s sulfonamide lacks a carbonyl group, possibly reducing metabolic cleavage rates and altering bioavailability .
Q & A
Q. Table 1: Reaction Conditions from Comparable Syntheses
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the piperidine N–H (δ 1.5–2.5 ppm), trifluoromethyl (δ ~120 ppm in ¹³C), and triazine C–OCH₃ (δ 3.8 ppm) .
- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the triazine ring and sulfonamide torsion angles. For sulfonamides, C–S bond lengths (~1.76 Å) confirm sp³ hybridization .
- LC-MS/HPLC : Quantifies purity and detects hydrolytic byproducts (e.g., methoxy group cleavage). Use C18 columns with acetonitrile/water + 0.1% TFA .
Q. Table 2: Key Characterization Parameters
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | Piperidine protons, CF₃ integration | |
| X-ray | C–S bond length, triazine planarity | |
| LC-MS | [M+H]⁺ m/z (~600), retention time |
Advanced: How can SAR studies evaluate substituent effects on the triazine and phenyl rings?
Methodological Answer:
- Triazine Modifications : Replace methoxy with ethoxy or methyl groups to assess steric/electronic effects on target binding. Ethoxy groups may enhance lipophilicity (logP ↑) but reduce solubility .
- Phenyl Ring Variations : Substitute trifluoromethyl with nitro or cyano groups to study electronic effects. Nitro groups increase electrophilicity, potentially enhancing reactivity in biological assays.
- Assay Design : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets). Correlate IC₅₀ values with substituent Hammett constants (σ) or π hydrophobicity parameters .
Q. Table 3: Hypothetical SAR Data (Based on Triazine Analogs)
| Substituent (Triazine) | logP | IC₅₀ (μM) | Activity Trend |
|---|---|---|---|
| OCH₃ (Parent) | 2.1 | 0.5 | Baseline |
| OCH₂CH₃ | 2.8 | 1.2 | Reduced |
| NH₂ | 1.5 | 0.3 | Enhanced |
Advanced: How to resolve contradictions between NMR and LC-MS data during characterization?
Methodological Answer:
- Scenario : NMR suggests >95% purity, but LC-MS detects impurities.
- Root Cause Analysis :
- Impurity Origin : Hydrolysis of the methoxy group (→ OH) or sulfonamide cleavage.
- Method Validation : Use spiking experiments with synthetic impurities (e.g., des-methyl analog) to confirm LC-MS peaks .
- Resolution :
Advanced: What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Docking Studies : Use crystal structures (e.g., PDB) of homologous targets. The trifluoromethyl group’s electrostatic potential can be modeled with DFT to assess hydrophobic interactions.
- MD Simulations : Simulate ligand-receptor complexes (10–100 ns) to evaluate stability of the piperidine-triazine hinge region .
- Validation : Compare computational ΔG binding energies with experimental Kd values from SPR or ITC. Adjust force fields for sulfonamide moieties to improve accuracy .
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